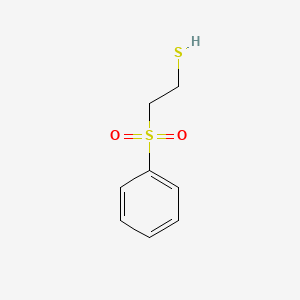

2-(Phenylsulfonyl)ethanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2S2 |

|---|---|

Molecular Weight |

202.3 g/mol |

IUPAC Name |

2-(benzenesulfonyl)ethanethiol |

InChI |

InChI=1S/C8H10O2S2/c9-12(10,7-6-11)8-4-2-1-3-5-8/h1-5,11H,6-7H2 |

InChI Key |

BAEOVAZDSZHOSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCS |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylsulfonyl Ethanethiol

Direct Synthesis Approaches to the Thiol Moiety in Sulfonylated Alkanes

A primary strategy for the synthesis of 2-(phenylsulfonyl)ethanethiol involves the introduction of the thiol group onto a precursor already containing the 2-(phenylsulfonyl)ethyl moiety. This can be achieved through either direct formation of the carbon-sulfur (thiol) bond or by the reduction of a suitable sulfur-containing precursor.

Formation of the Carbon-Sulfur (Thiol) Bond from Phenylsulfonylethyl Precursors

The direct formation of the thiol group can be envisioned through the nucleophilic substitution of a suitable leaving group on a 2-(phenylsulfonyl)ethyl precursor with a source of the hydrosulfide anion (-SH). A plausible precursor for this transformation is a 2-(phenylsulfonyl)ethyl halide, such as 2-(phenylsulfonyl)ethyl chloride or bromide. The reaction would typically involve a reagent like sodium hydrosulfide (NaSH) in a polar aprotic solvent.

| Precursor | Reagent | Product |

| 2-(Phenylsulfonyl)ethyl chloride | Sodium hydrosulfide (NaSH) | This compound |

This is an interactive data table. Click on the headers to sort.

While this method is conceptually straightforward, the reactivity of the sulfonyl group and the potential for elimination side reactions must be carefully managed. The electron-withdrawing nature of the phenylsulfonyl group can activate the adjacent protons, making the substrate susceptible to base-induced elimination to form phenyl vinyl sulfone.

Reductive Generation of the Thiol Group from Disulfides or Related Precursors

An alternative approach to the direct formation of the thiol involves the synthesis and subsequent reduction of a disulfide precursor, namely bis(2-(phenylsulfonyl)ethyl) disulfide. This disulfide can be prepared through the oxidation of a suitable precursor or via a substitution reaction. Once obtained, the disulfide can be reductively cleaved to yield two equivalents of this compound.

Common reducing agents for the cleavage of disulfide bonds include sodium borohydride (NaBH₄) and phosphines such as triphenylphosphine (PPh₃) researchgate.net. The reaction with sodium borohydride is typically carried out in an alcoholic solvent.

| Precursor | Reducing Agent | Product |

| Bis(2-(phenylsulfonyl)ethyl) disulfide | Sodium borohydride (NaBH₄) | This compound |

This is an interactive data table. Click on the headers to sort.

This two-step approach can be advantageous as disulfides are often more stable and easier to handle than the corresponding thiols, which are prone to oxidation.

Strategic Incorporation of the Phenylsulfonyl Group into Ethanethiol (B150549) Scaffolds

An alternative synthetic paradigm involves the formation of the phenylsulfonyl group on a molecule that already contains the ethanethiol framework. This can be accomplished through oxidation of a corresponding thioether or by building the carbon chain through nucleophilic substitution reactions.

Nucleophilic Substitution and Addition Reactions for Building the Carbon Chain

The carbon backbone of this compound can be constructed through nucleophilic substitution reactions. One potential route involves the reaction of a nucleophile derived from ethanethiol with a precursor containing the phenylsulfonyl group and a suitable leaving group. For instance, the sodium salt of a protected ethanethiol could react with a 2-haloethyl phenyl sulfone.

Alternatively, a more common approach in sulfone synthesis involves the reaction of sodium benzenesulfinate with a suitable electrophile. In this context, a reaction with a 2-haloethanethiol derivative could be envisioned.

| Nucleophile | Electrophile | Product |

| Sodium benzenesulfinate | 2-Bromoethanethiol | This compound |

This is an interactive data table. Click on the headers to sort.

This method directly establishes the carbon-sulfur bond of the sulfone. The thiol group in the electrophile would likely require protection to prevent it from acting as a competing nucleophile.

Chemo- and Regioselective Synthetic Pathways

The synthesis of this compound presents challenges in terms of chemoselectivity and regioselectivity, particularly due to the presence of two different sulfur functional groups.

Chemoselectivity: In the oxidative approach (Section 2.2.1), the key challenge is the selective oxidation of the thioether in the presence of a (protected) thiol. The choice of oxidizing agent and reaction conditions is paramount to avoid oxidation of the thiol. Conversely, when manipulating the thiol group (e.g., in disulfide reduction), the sulfonyl group must remain inert. Fortunately, the sulfonyl group is generally stable under many reductive conditions used for disulfide cleavage.

Regioselectivity: In nucleophilic substitution reactions, the regioselectivity is determined by the nature of the reacting partners. For example, in the reaction of 1,2-ethanedithiol with benzenesulfonyl chloride, the reaction would need to be controlled to favor monosubstitution on one of the thiol groups, which can be challenging due to the similar reactivity of both sulfur atoms researchgate.net. The use of a large excess of the dithiol and careful control of stoichiometry can favor the desired mono-substituted product.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. Key green chemistry considerations for the synthesis of this compound include atom economy, the use of safer solvents and reagents, and energy efficiency.

Atom Economy: The Michael addition of hydrogen sulfide (B99878) to phenyl vinyl sulfone, in theory, exhibits a high atom economy. In an ideal reaction, all the atoms of the reactants are incorporated into the final product, with no byproducts being formed. This aligns with the core principle of maximizing the efficiency of a chemical transformation at the atomic level. Maximizing atom economy minimizes waste generation, a fundamental goal of green chemistry.

Catalysis: The use of catalytic amounts of a base, rather than stoichiometric quantities, is a key green aspect of this synthesis. Catalysts reduce the amount of waste generated and can often be recycled and reused, further enhancing the sustainability of the process. Research into heterogeneous catalysts for this type of reaction could offer advantages in terms of ease of separation and catalyst recycling.

Safer Solvents and Reaction Conditions: A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. For the synthesis of this compound, exploring the use of greener solvents such as water, supercritical fluids, or ionic liquids could significantly reduce the environmental impact of the process. Additionally, conducting the reaction at ambient temperature and pressure, where possible, would contribute to energy efficiency and inherent safety.

Waste Reduction and Prevention: By optimizing reaction conditions to achieve high yields and selectivity, the formation of unwanted side products and the subsequent need for extensive purification steps can be minimized. This proactive approach to waste prevention is a cornerstone of green chemistry. In-process monitoring and control can play a vital role in ensuring the reaction proceeds efficiently, thereby reducing waste.

The following table summarizes the application of green chemistry principles to the synthesis of this compound via the Michael addition route.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimizing reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | The Michael addition reaction has a theoretical 100% atom economy. |

| Less Hazardous Chemical Syntheses | Utilizing less toxic reagents and exploring safer alternatives to hazardous solvents. |

| Designing Safer Chemicals | The target molecule itself has specific applications, and its synthesis should be designed to be as safe as possible. |

| Safer Solvents and Auxiliaries | Investigating the use of water or other green solvents to replace traditional organic solvents. |

| Design for Energy Efficiency | Conducting the reaction at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | While not directly applicable to the core reactants, sourcing starting materials from renewable resources is a broader green chemistry goal. |

| Reduce Derivatives | The direct addition of H₂S avoids the need for protecting groups and subsequent deprotection steps. |

| Catalysis | Employing catalytic amounts of a base instead of stoichiometric amounts reduces waste. |

| Design for Degradation | Not directly related to the synthesis, but considering the environmental fate of the product is a green chemistry principle. |

| Real-time analysis for Pollution Prevention | Implementing analytical techniques to monitor the reaction progress and prevent excursions that could lead to waste. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents, such as explosions or fires. |

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Transformations of 2 Phenylsulfonyl Ethanethiol

Reactivity Governed by the Thiol (-SH) Functional Group

The thiol group is the sulfur analog of an alcohol and is characterized by its nucleophilicity and its ability to undergo oxidation. The sulfur atom in the thiol is a soft nucleophile, which influences its reactivity towards different electrophiles.

Nucleophilic Addition Reactions: Thiol-Ene and Thiol-Yne Processes

Thiol-ene and thiol-yne reactions are powerful "click chemistry" methods for carbon-sulfur bond formation, proceeding via a radical-mediated or nucleophilic pathway to form thioethers. wikipedia.orgalfa-chemistry.comchem-station.com In the context of 2-(phenylsulfonyl)ethanethiol, these reactions involve the addition of the S-H bond across a carbon-carbon double or triple bond.

The radical-mediated thiol-ene reaction is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical (PhSO₂CH₂CH₂S•). wikipedia.orgalfa-chemistry.com This radical then adds to an alkene (the "ene") in an anti-Markovnikov fashion to form a carbon-centered radical. Subsequent chain transfer with another molecule of this compound regenerates the thiyl radical and yields the thioether product. wikipedia.org

The thiol-yne reaction follows a similar mechanism, where the thiol adds across an alkyne. wikipedia.orglscollege.ac.in Mono-addition results in the formation of a vinyl sulfide (B99878), often as a mixture of E/Z isomers. wikipedia.org If a second equivalent of the thiol is present, a di-addition can occur, leading to the formation of a 1,2-dithioether or a 1,1-dithioacetal. wikipedia.org

These reactions are highly efficient and exhibit broad functional group tolerance, making them valuable for materials science and bioconjugation. chem-station.comtaylorandfrancis.com

Conjugate Additions to Activated Unsaturated Systems (e.g., Michael Acceptors)

As a potent nucleophile, the thiolate anion of this compound readily participates in conjugate or Michael additions to α,β-unsaturated carbonyl compounds and other activated unsaturated systems known as Michael acceptors. researchgate.netacsgcipr.orgmdpi.com This 1,4-addition is a highly atom-efficient method for forming carbon-sulfur bonds. acsgcipr.org

The reaction is typically base-catalyzed, where the base deprotonates the thiol to form the more nucleophilic thiolate anion (PhSO₂CH₂CH₂S⁻). mdpi.com This anion then attacks the β-carbon of the Michael acceptor, leading to the formation of a thioether adduct. researchgate.net Common Michael acceptors include compounds with keto, ester, or nitrile groups activating the double bond. acsgcipr.org The reaction is often reversible, particularly at basic pH. researchgate.net

Formation of Thioethers, Thioesters, and Related Sulfanyl Derivatives

Thioethers (sulfides) are commonly synthesized from thiols via nucleophilic substitution or addition reactions. acsgcipr.org For this compound, thioether formation can be achieved by reacting its thiolate form with alkyl halides (Sₙ2 reaction) or through the previously mentioned thiol-ene and Michael addition reactions. acsgcipr.orgresearchgate.net Dehydrative coupling with alcohols, often catalyzed by strong acids, is another route to thioethers. nih.gov

Thioesters are sulfur analogs of esters and can be prepared by the reaction of this compound with carboxylic acids or their derivatives. wikipedia.org A common method involves the condensation of the thiol with a carboxylic acid using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgresearchgate.net Alternatively, reaction with more reactive acyl halides or anhydrides readily produces the corresponding thioester. wikipedia.orgorganic-chemistry.org

| Reaction Type | Electrophile | Product Class | General Conditions |

| Nucleophilic Substitution (Sₙ2) | Alkyl Halide (R-X) | Thioether | Base (e.g., NaH, K₂CO₃) |

| Thiol-Ene Addition | Alkene (C=C) | Thioether | Radical Initiator (AIBN) or UV light |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether | Base (e.g., Et₃N) |

| Esterification | Carboxylic Acid (R-COOH) | Thioester | Dehydrating Agent (e.g., DCC) |

| Acylation | Acyl Halide (R-COCl) | Thioester | Base (e.g., Pyridine) |

Reactions with Carbonyl Compounds: Synthesis of Thioacetals and Thioketals

Thiols react with aldehydes and ketones in the presence of an acid catalyst to form thioacetals and thioketals, respectively. mdpi.comwikipedia.org These reactions are analogous to the formation of acetals and ketals from alcohols. The reaction of this compound with an aldehyde first yields a hemithioacetal, which then reacts with a second molecule of the thiol to form a stable dithioacetal and water. wikipedia.orgstudy.com

R-CHO + 2 PhSO₂CH₂CH₂SH ⇌ R-CH(SCH₂CH₂SO₂Ph)₂ + H₂O

These dithioacetals are valuable as protective groups for carbonyl compounds in organic synthesis due to their stability towards both acidic and basic conditions. wikipedia.orgorganic-chemistry.org Furthermore, the proton on the carbon atom of the dithioacetal derived from an aldehyde can be removed by a strong base, reversing the polarity of the original carbonyl carbon (umpolung) and allowing it to act as a nucleophile. wikipedia.org

Oxidation Pathways Leading to Disulfides and Sulfonic Acids

The thiol group of this compound is susceptible to oxidation, leading to various sulfur-containing functional groups with higher oxidation states.

Disulfide Formation: Mild oxidation of thiols leads to the formation of disulfides through the coupling of two thiol molecules. biolmolchem.comresearchgate.net This oxidative coupling can be achieved with a variety of reagents, including mild oxidants like iodine or hydrogen peroxide, and can also occur in the presence of air, particularly under basic conditions. biolmolchem.comnih.gov The reaction involves the formation of a sulfur-sulfur single bond.

2 PhSO₂CH₂CH₂SH + [O] → PhSO₂CH₂CH₂S-SCH₂CH₂SO₂Ph + H₂O

Sulfonic Acid Formation: More vigorous oxidation of the thiol group leads to the formation of a sulfonic acid (R-SO₃H). wikipedia.orgresearchgate.net Strong oxidizing agents are required for this transformation. wikipedia.orgnih.gov The oxidation proceeds through intermediate stages, including sulfenic (R-SOH) and sulfinic (R-SO₂H) acids, which are generally unstable and are further oxidized to the final sulfonic acid product. nih.gov The disulfide can also be oxidized to a sulfonic acid. google.com

| Oxidation Product | Oxidation State of Sulfur | Typical Oxidizing Agents |

| Disulfide | -1 | I₂, H₂O₂, O₂ (air) |

| Sulfonic Acid | +6 | Strong oxidants (e.g., KMnO₄, HNO₃) |

Reactivity Influenced by the Phenylsulfonyl (-SO2Ph) Group

The phenylsulfonyl group is a powerful electron-withdrawing group due to the high oxidation state of the sulfur atom and the resonance delocalization of electrons into the phenyl ring. This electronic effect has a significant impact on the reactivity of the adjacent thiol group.

The primary influence of the phenylsulfonyl group is the increased acidity (lower pKa) of the thiol proton compared to a simple alkanethiol. The electron-withdrawing nature of the -SO₂Ph group stabilizes the resulting thiolate anion (PhSO₂CH₂CH₂S⁻) through an inductive effect, making the thiol more prone to deprotonation. This enhanced acidity facilitates reactions that proceed via the thiolate anion, such as Michael additions and Sₙ2 reactions, allowing them to occur under milder basic conditions.

Conversely, the strong electron-withdrawing effect may decrease the nucleophilicity of the neutral thiol in reactions where it participates directly without prior deprotonation. However, in most nucleophilic reactions involving thiols, the formation of the more reactive thiolate anion is the key step. The phenylsulfonyl group also influences the reactivity of other parts of the molecule, for instance, by activating adjacent C-H bonds towards deprotonation under strongly basic conditions, although the thiol proton remains the most acidic site.

Modulatory Effects on Acidity and Nucleophilicity of Adjacent Carbons

The phenylsulfonyl group exerts a profound influence on the chemical properties of the adjacent methylene (-CH₂) group. Its strong electron-withdrawing nature significantly modulates both the acidity of the α-protons and the nucleophilicity of the resulting carbanion.

Acidity: The sulfonyl group (-SO₂-) is a powerful electron-withdrawing functional group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate negative charge. fiveable.mewikipedia.org This inductive effect polarizes the C-H bonds on the carbon atom alpha (α) to the sulfonyl group, making these protons considerably more acidic than those of a typical alkane. libretexts.org Deprotonation by a suitable base leads to the formation of a resonance-stabilized carbanion, often referred to as an α-sulfonyl carbanion. fiveable.meresearchgate.net The negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl group, which greatly stabilizes the conjugate base and thus increases the acidity of the α-hydrogens. libretexts.orgresearchgate.netmasterorganicchemistry.com While the pKa of a standard alkane C-H bond is around 50, the pKa for α-hydrogens next to a sulfonyl group is significantly lower, comparable to those adjacent to ketones (pKa ~19-21). libretexts.org

Nucleophilicity: The formation of the stabilized α-sulfonyl carbanion creates a potent carbon-based nucleophile. wikipedia.orgmasterorganicchemistry.com This nucleophile can participate in a wide array of bond-forming reactions, including alkylations and additions to carbonyl compounds. wikipedia.org The reactivity of this nucleophile is central to the synthetic utility of sulfones in organic chemistry. organicreactions.orgresearchgate.net In the context of this compound, this creates a molecule with two distinct nucleophilic centers: the "soft" sulfur of the thiol group and the "harder" α-sulfonyl carbanion that can be generated under basic conditions. libretexts.orgwikipedia.org

| scienceFunctional Group | functionsApproximate pKa of α-Hydrogens | commentComment |

|---|---|---|

| Alkane (R-CH₃) | ~50 | Very weak acid; conjugate base is highly unstable. libretexts.org |

| Ketone (R-CO-CH₃) | ~19-21 | Acidified by resonance stabilization of the enolate conjugate base. libretexts.org |

| Sulfone (R-SO₂-CH₃) | ~20-25 | Acidity enhanced by inductive effects and resonance stabilization of the α-sulfonyl carbanion. libretexts.orgresearchgate.net |

| Ester (R-COO-CH₃) | ~23-25 | Less acidic than ketones due to the competing resonance of the ester oxygen. libretexts.org |

Desulfonylation Reactions and Their Synthetic Utility

After the phenylsulfonyl group has served its purpose of activating the adjacent carbon for nucleophilic attack, it can be removed in a process known as desulfonylation. wikipedia.orgorganicreactions.org This reaction typically involves reductive cleavage of the carbon-sulfur bond, replacing the sulfonyl group with a hydrogen atom. wikipedia.orgresearchgate.net This "traceless" removal makes the sulfonyl group an excellent auxiliary group in organic synthesis, enabling the formation of carbon-carbon bonds that would be difficult to achieve otherwise. organicreactions.orgresearchgate.net

Reductive desulfonylation is commonly achieved using various reducing agents. wikipedia.org These methods are generally robust and compatible with a range of other functional groups.

Common Reagents for Reductive Desulfonylation:

Metal Amalgams: Sodium amalgam (Na/Hg) is a classic and effective reagent for desulfonylation. wikipedia.orgresearchgate.net The reaction mechanism is believed to involve single-electron transfer (SET) from the amalgam to the sulfone, leading to a radical anion that fragments to release a sulfinate anion and an organic radical, which is then further reduced and protonated. wikipedia.org

Tin Hydrides: Reagents like tributyltin hydride (Bu₃SnH), often used with a radical initiator such as AIBN, provide a milder method for desulfonylation, proceeding through a radical chain mechanism. fiu.edu

Transition Metal Complexes: Palladium-based catalysts can also mediate reductive desulfonylation under specific conditions. wikipedia.org

Visible Light Photoredox Catalysis: Modern methods have emerged that utilize visible light to mediate desulfonylative transformations, offering mild, environmentally benign, and often transition-metal-free reaction conditions. nih.govnih.gov

The synthetic utility of this process is significant. It allows for the use of α-sulfonyl carbanions as synthons for alkyl anions in C-C bond-forming reactions. wikipedia.org Following the desired bond formation, the sulfonyl group is cleaved, yielding the final product without the activating group. organicreactions.org

| biotechReagent Class | settingsSpecific Examples | constructionGeneral Application |

|---|---|---|

| Active Metals / Amalgams | Sodium Amalgam (Na/Hg), Aluminum Amalgam (Al/Hg), Samarium(II) Iodide (SmI₂) | Effective for a wide range of alkyl, alkenyl, and allylic sulfones. wikipedia.orgresearchgate.net |

| Tin Hydrides | Tributyltin Hydride (Bu₃SnH) + AIBN | Milder conditions, operates via a radical mechanism. fiu.edu |

| Transition Metals | Pd(PPh₃)₄ / LiHBEt₃ | Catalytic methods for specific substrates. wikipedia.org |

| Photoredox Catalysis | Visible Light Photocatalysts (e.g., Eosin Y) | Modern, mild, and "green" alternative for generating radicals for desulfonylation. nih.govnih.gov |

Role as a Stabilizing Group for Anionic Intermediates

As discussed previously, the primary role of the phenylsulfonyl group in many of its synthetic applications is the stabilization of an adjacent carbanion. fiveable.me This stabilization is a consequence of two main electronic factors:

Inductive Effect: The strong, permanent dipole of the S=O bonds withdraws electron density from the α-carbon, making it more electropositive and stabilizing the subsequent formation of a negative charge. researchgate.net

Resonance/d-Orbital Participation: The negative charge of the carbanion can be delocalized into the sulfonyl group. This is often described as pπ-dπ overlap, where the carbon p-orbital containing the lone pair overlaps with vacant d-orbitals on the sulfur atom. researchgate.net This delocalization spreads the negative charge over the entire sulfonyl group, particularly onto the highly electronegative oxygen atoms, resulting in significant stabilization of the anionic intermediate. fiveable.meresearchgate.net

This robust stabilization allows for the generation of α-sulfonyl carbanions under relatively mild basic conditions, which can then be used in various synthetic transformations without significant side reactions. The sulfonyl group acts as a reliable "anion handle," facilitating reactivity at an otherwise unreactive carbon center. wikipedia.org

Interplay and Synergy Between Thiol and Sulfonyl Moieties

The presence of both a thiol and a sulfonyl group within this compound sets the stage for unique reactivity based on the interplay between a potent nucleophile (thiol) and a group capable of generating a nucleophilic or electrophilic center (the sulfonyl-activated ethyl chain).

Intramolecular Cyclization Reactions

The thiol group (-SH) is nucleophilic and can react with electrophilic centers. wikipedia.org The ethyl chain of the molecule can be rendered electrophilic at the β-carbon if a leaving group is present, or the α-carbon can be made nucleophilic via deprotonation. Intramolecular reactions between the thiol and the activated ethyl chain are therefore plausible.

One potential pathway involves the intramolecular cyclization of the corresponding thiolate. Under basic conditions, the more acidic thiol proton (pKa ~10.6 for ethanethiol) would be removed preferentially over the α-sulfonyl protons. wikipedia.org If the molecule were modified to contain a leaving group on the carbon β to the sulfonyl group, the resulting thiolate could undergo an intramolecular Sₙ2 reaction to form a three-membered thiirane ring, with the sulfonyl group activating the substrate towards nucleophilic attack. While specific studies on this compound are scarce, the principle of intramolecular cyclization driven by a nucleophile attacking an activated carbon chain is a well-established concept in organic chemistry. nih.gov

Stereochemical Control and Diastereoselectivity in Multi-Functional Transformations

While the phenylsulfonyl group itself is achiral, its steric bulk and defined electronic nature can significantly influence the stereochemical outcome of reactions occurring at nearby chiral centers. nih.gov In transformations involving the α-sulfonyl carbanion, the bulky phenylsulfonyl group can direct the approach of an electrophile, leading to diastereoselective bond formation. acs.org

For instance, if the α-sulfonyl carbanion of a derivative of this compound were to react with a chiral aldehyde, the phenylsulfonyl group would likely occupy a sterically preferred position in the transition state, guiding the formation of one diastereomer over the other. This principle of acyclic diastereocontrol is a cornerstone of modern organic synthesis. acs.org Similarly, the sulfinyl group (R-SO-R'), a close relative of the sulfonyl group, is widely used as a potent chiral auxiliary to control stereochemistry with high precision. nih.govacs.org The principles of steric and electronic guidance exerted by sulfinyl groups can be partially extended to the influence of the bulky, polar sulfonyl group in directing diastereoselective outcomes. mdpi.comrsc.org

Fundamental Mechanistic Studies of Key Reaction Types

The reactions of this compound are governed by fundamental mechanistic principles of physical organic chemistry.

Acid-Base Chemistry: The generation of the key α-sulfonyl carbanion is a simple Brønsted-Lowry acid-base reaction. The rate and equilibrium of this reaction are dictated by the strength of the base used and the pKa of the α-protons, which is lowered by the sulfonyl group.

Nucleophilic Substitution/Addition: The subsequent reaction of the α-sulfonyl carbanion with an electrophile follows standard Sₙ2 or carbonyl addition pathways. The thiol group, particularly as the thiolate anion, is a powerful nucleophile that also engages in Sₙ2 reactions. wikipedia.org

Radical Reactions: Reductive desulfonylation, especially with tin hydrides or under photoredox conditions, proceeds via radical intermediates. wikipedia.orgfiu.eduacs.org The mechanism typically involves the formation of a carbon-centered radical at the α-position, which is then quenched by a hydrogen atom donor. wikipedia.org

Solvolysis Mechanisms: Studies on the solvolysis of arenesulfonyl halides have shown that these reactions typically proceed through a bimolecular (Sₙ2-like) mechanism, involving a trigonal bipyramidal transition state at the sulfur atom. beilstein-journals.orgnih.gov While not directly a reaction of the carbon skeleton of this compound, these studies provide insight into the fundamental reactivity at the sulfonyl sulfur center.

The combination of these mechanistic pathways, dictated by the choice of reagents and reaction conditions, allows for the diverse and controlled chemical transformations of this compound and related molecules.

Elucidation of Reaction Pathways and Transition States

The primary reaction pathway for this compound involves the nucleophilic addition of the thiol group to electron-deficient alkenes, a process known as the thiol-Michael addition or hydrothiolation. The phenylsulfonyl group, while not directly participating in the bonding, significantly influences the reactivity of the molecule.

One of the key reactions involving compounds structurally related to this compound is the addition to vinyl sulfones. In such reactions, a thiolate anion, formed by the deprotonation of the thiol, attacks the β-carbon of the vinyl sulfone. This pathway proceeds through a carbanionic intermediate that is stabilized by the adjacent sulfonyl group. Computational studies on analogous systems, such as the addition of methanethiol to vinyl sulfones, suggest that the transition state involves the concerted formation of the sulfur-carbon bond and the localization of negative charge on the α-carbon, which is stabilized by the sulfonyl group. The origin of this stabilization is attributed to the polarizability of the sulfur atom and the σ-effects of antibonding orbitals on the sulfur atom acs.org.

The reaction can proceed via two main mechanistic pathways:

Nucleophile-Catalyzed Michael Addition: A nucleophilic catalyst, such as a phosphine, can initiate the reaction by attacking the Michael acceptor, generating a zwitterionic intermediate that then facilitates the addition of the thiol.

Theoretical calculations have shown that the presence of an electron-withdrawing group on the Michael acceptor not only lowers the barrier for thiol addition but can also make the addition thermodynamically less favorable, potentially leading to reversible reactions acs.orgnih.gov. For instance, density functional theory (DFT) calculations have been employed to understand the reversibility of thiol additions to Michael acceptors, revealing that an α-electron-withdrawing group stabilizes the anionic transition state and intermediate of the Michael addition, but can destabilize the neutral adduct, thus making the reverse elimination reaction faster and more thermodynamically favorable acs.orgnih.gov.

Kinetic and Thermodynamic Analysis of Reaction Steps

The kinetics and thermodynamics of reactions involving thiols and sulfonyl-activated compounds have been investigated, providing insights into the reactivity of systems analogous to this compound. The rate of the thiol-Michael addition is significantly influenced by the nature of the Michael acceptor, the catalyst, and the reaction conditions.

Vinyl sulfones are known to be highly reactive Michael acceptors. Studies comparing the reactivity of various vinyl compounds have shown that vinyl sulfones react selectively and more rapidly with thiols than acrylates rsc.orgresearchgate.net. For example, the reaction rate of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate rsc.orgresearchgate.net. The rates of Michael additions to vinyl sulfonyl compounds can vary by up to three orders of magnitude depending on the nature of the sulfonyl substituent acs.orgnih.gov.

The thiol-Michael addition is generally a thermodynamically favorable process, leading to the formation of a stable thioether bond. However, the reversibility of this reaction has been a subject of study. Quantum-chemical calculations have been used to investigate how the reactivity of vinyl sulfone-based compounds can be modulated from an irreversible to a reversible reaction with thiols rsc.orgresearchgate.net. These studies indicate that the choice of substituents on the vinyl sulfone can render the reaction nearly thermoneutral, allowing for dynamic covalent chemistry rsc.orgresearchgate.net.

Below are interactive tables summarizing kinetic and thermodynamic data for related thiol-Michael addition reactions.

Kinetic Data for Thiol-Michael Addition Reactions

| Thiol | Michael Acceptor | Catalyst | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| 2'-(Phenethyl)thiol | Phenyl vinyl sulfonate ester | Triethylamine | ~3000-fold > N-benzyl vinyl sulfonamide | acs.orgnih.gov |

| Hexanethiol | Ethyl vinyl sulfone | Base | ~7 times > Hexyl acrylate | rsc.orgresearchgate.net |

| Protein Thiol | Methylsulfonylbenzothiazole amide | None (pH 7.5) | 0.36 | nih.gov |

Thermodynamic Data for Reversible Thiol Additions

| Reaction | ΔG (kcal/mol) | Comment | Reference |

|---|---|---|---|

| MeSH + Bardoxolone Methyl | - | Computed free energy profile shows reversibility | acs.org |

| 2-Phenylethanethiol + Substituted Vinyl Sulfone | 0.041 | Reaction equilibrates, indicating reversibility | rsc.org |

Role of Catalysis in Directing Selectivity and Efficiency

Catalysis plays a crucial role in controlling the rate and efficiency of reactions involving this compound. Both base and nucleophilic catalysis are commonly employed to facilitate the thiol-Michael addition.

Base Catalysis: Bases such as triethylamine are frequently used to deprotonate the thiol, generating the more reactive thiolate anion. The rate of the base-catalyzed reaction is often dependent on the concentration of the catalyst and the Michael acceptor, and can be zero-order in thiol, particularly with highly acidic thiols acs.org. The choice of base is critical, as stronger bases can lead to side reactions.

Nucleophilic Catalysis: Nucleophiles like phosphines can also catalyze the thiol-Michael addition. The mechanism involves the initial attack of the nucleophile on the Michael acceptor. This initiation can sometimes lead to a delay in the initial stages of the reaction due to the relatively slow attack of the nucleophile on the vinyl group rsc.orgresearchgate.net. Recently, a two-component initiating system using triphenylphosphine in combination with methanesulfonic acid has been developed to provide predictable induction times in thiol-vinyl reactions, allowing for better control over the polymerization process nih.gov.

The selectivity of the thiol-Michael addition can also be directed by the choice of catalyst. For instance, in systems containing both vinyl sulfones and acrylates, the inherent higher reactivity of the vinyl sulfone towards thiols leads to high selectivity, which is a desirable feature in complex molecule synthesis and polymer chemistry rsc.orgresearchgate.net.

Furthermore, organocatalysis has emerged as a powerful tool for enantioselective sulfa-Michael additions. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids, have been successfully used to catalyze the asymmetric addition of thiols to α,β-unsaturated ketones, yielding products with high enantiomeric excess nih.gov. While not directly demonstrated for this compound, these principles could potentially be applied to achieve stereocontrol in its reactions.

Applications of 2 Phenylsulfonyl Ethanethiol in Advanced Organic Synthesis

A Versatile Reagent for Carbon-Sulfur Bond Construction: An Unexplored Frontier

Despite the fundamental importance of carbon-sulfur bond formation in organic chemistry, detailed studies specifically employing 2-(Phenylsulfonyl)ethanethiol as a primary reagent for this purpose are not readily found in the current body of scientific literature. The construction of thioethers and sulfones is a cornerstone of synthetic chemistry, with a vast array of reagents and methodologies available. However, the unique structural features of this compound, which combine a nucleophilic thiol group with a strongly electron-withdrawing phenylsulfonyl moiety, have not been systematically exploited for the synthesis of complex molecular architectures.

Role as a Protecting Group in Multi-Step Syntheses: An Uncharted Territory

The protection of functional groups is a critical strategy in the multi-step synthesis of complex organic molecules. Thiols are particularly susceptible to oxidation and other unwanted side reactions, making their protection a frequent necessity. While a variety of thiol protecting groups have been developed, the potential of the 2-(phenylsulfonyl)ethyl group, which would be introduced by this compound, has not been explored in the literature.

Orthogonality and Selective Deprotection Strategies: An Open Question

An ideal protecting group should be stable under a range of reaction conditions while being readily and selectively removable under specific, mild conditions. This concept of "orthogonality" is paramount in complex syntheses where multiple protecting groups are employed.

There is no published research investigating the stability of the S-[2-(phenylsulfonyl)ethyl] group under various reaction conditions, nor are there established protocols for its selective cleavage. The electron-withdrawing nature of the phenylsulfonyl group suggests that the β-proton could be acidic, potentially allowing for a base-induced elimination as a deprotection strategy. However, the feasibility, efficiency, and orthogonality of such a strategy have not been experimentally verified.

Table 2: Common Thiol Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Common Deprotection Conditions |

| Trityl | Tr | Acidic conditions (e.g., TFA), reductive cleavage. |

| Acetamidomethyl | Acm | Mercury(II) salts, iodine. |

| Benzyl | Bn | Dissolving metal reduction (e.g., Na/NH₃). |

| tert-Butyldimethylsilyl | TBDMS | Fluoride sources (e.g., TBAF). |

This table illustrates common thiol protecting groups and does not include the 2-(phenylsulfonyl)ethyl group due to a lack of data.

Contributions to Complex Molecule Construction: A Field Awaiting Exploration

The incorporation of specific building blocks into complex molecular frameworks is a testament to their synthetic utility. However, the role of this compound in the construction of significant natural products or other complex molecules is not documented.

Integration into Indole (B1671886) Alkaloid Frameworks and Related Scaffolds: No Reported Instances

Indole alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. The development of novel synthetic routes to these complex molecules is an active area of research. A thorough search of the chemical literature reveals no instances of this compound being utilized in the synthesis of indole alkaloids or related heterocyclic scaffolds. Its potential as a synthon for introducing a sulfur-containing side chain or for facilitating specific cyclization strategies in this context remains an open area for investigation.

Chiral Auxiliary or Ligand in Asymmetric Transformations: An Untapped Potential

The development of chiral auxiliaries and ligands is crucial for controlling stereochemistry in asymmetric synthesis. These molecules temporarily introduce chirality to a substrate, directing the stereochemical outcome of a reaction, and are then removed. There is no evidence in the scientific literature to suggest that this compound has been employed as a chiral auxiliary or as a ligand in any asymmetric transformation. The molecule itself is achiral, and its potential for modification into a chiral derivative for such applications has not been reported.

Precursor for the Synthesis of Functionalized Intermediates

This compound serves as a versatile precursor for the synthesis of a variety of functionalized intermediates that are valuable in advanced organic synthesis. The presence of both a reactive thiol group and a phenylsulfonyl moiety allows for a range of chemical transformations, enabling the introduction of this bifunctional unit into more complex molecular architectures.

Derivatization for Subsequent Cross-Coupling Reactions

The nucleophilic nature of the thiol group in this compound makes it amenable to derivatization, creating intermediates primed for cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, forming the backbone of many synthetic strategies.

One common derivatization involves the S-alkylation of this compound with various alkyl halides. The resulting thioethers can be designed to contain a leaving group, such as a halide, on the newly introduced alkyl chain. This functionality then allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. For instance, reaction with a dihaloalkane would yield a functionalized thioether poised for subsequent coupling.

Another key strategy is the conversion of the thiol into a vinyl sulfide (B99878). This can be achieved through several methods, including the addition of this compound to an alkyne or by reaction with a vinyl halide. The resulting vinyl sulfide is a valuable intermediate for cross-coupling reactions. For example, vinyl sulfides can participate in Suzuki-Miyaura coupling reactions with boronic acids to form substituted alkenes. The stereochemistry of the vinyl sulfide can often be controlled, leading to the stereoselective synthesis of the final product.

The phenylsulfonyl group in these intermediates can also play a crucial role. It can act as an activating group, influencing the reactivity of nearby functional groups, or it can be a target for modification itself. For example, under certain reductive conditions, the phenylsulfonyl group can be cleaved, providing another avenue for functionalization.

Below is a table summarizing potential derivatization strategies of this compound for cross-coupling reactions.

| Derivative Type | Synthetic Method | Subsequent Cross-Coupling Reaction | Product Class |

| Functionalized Thioether | S-alkylation with a dihaloalkane | Suzuki, Stille, Heck | Substituted alkanes |

| Vinyl Sulfide | Addition to an alkyne or reaction with a vinyl halide | Suzuki-Miyaura | Substituted alkenes |

Scaffold for Heterocyclic Synthesis

The unique bifunctional nature of this compound also positions it as a valuable scaffold for the construction of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry and materials science, and novel synthetic routes to these structures are of significant interest.

A prominent example of its application is in the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis is a classic method that involves the reaction of a thioamide with an α-haloketone. ijper.orgsynarchive.comnih.govscribd.com this compound can be readily converted into the corresponding thioamide, 2-((2-(phenylsulfonyl)ethyl)thio)acetamide, by reaction with 2-chloroacetamide. This thioamide can then react with a variety of α-haloketones to yield 2,4-disubstituted thiazoles bearing the 2-(phenylsulfonyl)ethylthio side chain. The phenylsulfonyl group in the final product offers a handle for further modifications.

The general reaction scheme for the Hantzsch thiazole synthesis utilizing a derivative of this compound is depicted below:

Step 1: Thioamide Formation

This compound + 2-Chloroacetamide → 2-((2-(Phenylsulfonyl)ethyl)thio)acetamide

Step 2: Hantzsch Thiazole Synthesis

2-((2-(Phenylsulfonyl)ethyl)thio)acetamide + α-Haloketone → 2-((2-(Phenylsulfonyl)ethyl)thio)substituted thiazole

Furthermore, the thiol group can participate in cyclocondensation reactions with other bifunctional molecules to form a variety of sulfur-containing heterocycles. For instance, reaction with a molecule containing both a good leaving group and a carbonyl group could lead to the formation of thiophene (B33073) or other sulfur-containing ring systems. The specific reaction conditions and the nature of the reaction partner would dictate the resulting heterocyclic scaffold.

The following table provides examples of heterocyclic systems that could potentially be synthesized using this compound as a scaffold.

| Heterocyclic System | Synthetic Approach | Key Reaction Intermediate |

| Thiazoles | Hantzsch Synthesis | 2-((2-(Phenylsulfonyl)ethyl)thio)acetamide |

| Thiophenes | Cyclocondensation | Functionalized 2-(phenylsulfonyl)ethyl thioether |

The versatility of this compound as a precursor for both functionalized intermediates for cross-coupling and as a scaffold for heterocyclic synthesis underscores its utility in modern organic chemistry for the construction of complex and potentially bioactive molecules.

Theoretical and Computational Investigations of 2 Phenylsulfonyl Ethanethiol

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of 2-(Phenylsulfonyl)ethanethiol. By solving the Schrödinger equation with various levels of approximation, these methods can predict the geometries of stable conformers and the energy barriers that separate them.

The flexible ethyl chain in this compound, linking the phenylsulfonyl group and the thiol group, gives rise to multiple possible conformations. These arise from rotations around the C-C and C-S bonds. Computational methods, such as Density Functional Theory (DFT), are employed to identify the minimum energy conformers and the transition states connecting them.

The relative energies of different conformers are influenced by a balance of steric and electronic effects. For instance, gauche and anti conformations around the C-C bond will have different energies. The rotational barrier is the energy required to rotate from one stable conformation to another. These barriers determine the flexibility of the molecule and the relative populations of each conformer at a given temperature.

Table 1: Calculated Relative Energies and Rotational Barriers for this compound Conformers (Illustrative Data)

| Conformer | Dihedral Angle (S-C-C-S) | Relative Energy (kcal/mol) | Rotational Barrier to next Conformer (kcal/mol) |

| Anti | 180° | 0.00 | 3.5 |

| Gauche | 60° | 1.2 | 2.8 |

The electronic properties of this compound are key to understanding its reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the sulfur atom of the thiol group, making it a likely site for electrophilic attack. The LUMO is likely to be distributed over the phenylsulfonyl group, particularly the sulfonyl moiety and the aromatic ring, indicating these as potential sites for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the key intermediates and transition states that govern the reaction's outcome.

For any proposed reaction mechanism, computational methods can be used to locate the structures of all transition states and intermediates. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. An intermediate is a local minimum on the potential energy surface, representing a short-lived species formed during the reaction.

Techniques such as geometry optimization and frequency calculations are used to confirm the nature of these stationary points. Transition states are characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the reactants, products, intermediates, and transition states have been identified, a reaction energy profile can be constructed. This profile plots the energy of the system as a function of the reaction coordinate. The height of the energy barrier from the reactants to the transition state is the activation energy, which is a key determinant of the reaction rate.

By including corrections for zero-point vibrational energy, thermal energy, and entropy, the potential energy surface can be converted into a free energy profile. The free energy barriers provide a more accurate prediction of reaction kinetics under real-world conditions.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry can also be used to predict various parameters that describe the reactivity and selectivity of this compound. These parameters are derived from the electronic structure of the molecule and can provide valuable insights into its chemical behavior.

Parameters such as atomic charges, electrostatic potential maps, and Fukui functions can be calculated to identify the most reactive sites within the molecule. For example, an electrostatic potential map visually shows the regions of positive and negative charge on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. Fukui functions provide a more quantitative measure of the local reactivity at each atomic site. These computational tools can help in predicting how this compound will interact with other reagents and in understanding the regioselectivity and stereoselectivity of its reactions.

Electrophilicity and Nucleophilicity Indices of Functional Groups

The reactivity of this compound is governed by the interplay of its two primary functional groups: the electrophilic sulfonyl group and the nucleophilic thiol group. Conceptual DFT provides a framework for quantifying the electrophilic and nucleophilic character of molecules and their functional parts through reactivity indices such as the electrophilicity index (ω) and the nucleophilicity index (N) nih.gov.

The phenylsulfonyl group is a potent electron-withdrawing group. This property arises from the high oxidation state of the sulfur atom and the presence of two electronegative oxygen atoms. This strong inductive effect polarizes the electron density of the molecule, rendering the adjacent carbon atoms electrophilic. Computational studies on various sulfones have consistently shown that the carbon atoms alpha to the sulfonyl group are susceptible to nucleophilic attack wikipedia.org. The global electrophilicity index (ω) for compounds containing a sulfonyl group is generally high, indicating their propensity to accept electrons nih.gov.

Conversely, the thiol group (-SH) is inherently nucleophilic. The sulfur atom possesses lone pairs of electrons that can be readily donated to an electrophile. The nucleophilicity of the thiol group is significantly enhanced upon deprotonation to the thiolate anion (-S⁻), which is a much stronger nucleophile. DFT calculations on various thiols and thiolates confirm their high nucleophilicity index (N) nih.gov.

In the context of this compound, these opposing electronic characteristics create a molecule with distinct reactive sites. The carbon atom alpha to the phenylsulfonyl group is an electrophilic center, while the sulfur atom of the thiol group is a nucleophilic center. The table below presents a qualitative summary of the expected electrophilicity and nucleophilicity of the key atomic sites in this compound, based on the established principles from computational studies of related molecules.

| Functional Group | Key Atom | Predicted Reactivity | Governing Factor |

|---|---|---|---|

| Phenylsulfonyl | α-Carbon | Electrophilic | Strong electron-withdrawing effect of the SO₂ group |

| Phenylsulfonyl | Sulfur | Electrophilic | High oxidation state and bonding to two oxygen atoms |

| Ethanethiol (B150549) | Sulfur | Nucleophilic | Presence of lone pairs of electrons |

| Ethanethiol (Thiolate) | Sulfur | Strongly Nucleophilic | Negative charge and high polarizability |

Stereochemical Outcomes of Reactions: Computational Insights

Computational modeling is a crucial tool for predicting and understanding the stereochemical course of chemical reactions. For reactions involving this compound, computational analysis can provide insights into the transition state geometries and energies, which ultimately determine the stereoselectivity of the products. While specific computational studies on the stereochemistry of reactions of this compound are scarce, predictions can be made based on related systems.

A key reaction of this molecule would involve the nucleophilic thiol group attacking an external electrophile, or an external nucleophile attacking the electrophilic carbon backbone of the molecule. Let us consider the latter case, where a nucleophile attacks the carbon atom alpha to the sulfonyl group. If this carbon atom is a prochiral center, the attack can lead to the formation of a new stereocenter.

The stereochemical outcome of such a nucleophilic substitution or addition reaction is dictated by the relative energies of the diastereomeric transition states. Computational methods, such as DFT, can be employed to model these transition states and calculate their activation energies nih.gov. The preferred reaction pathway will be the one with the lower energy barrier.

For instance, in a hypothetical reaction where a nucleophile attacks the α-carbon, the phenylsulfonyl group, being sterically demanding, will play a significant role in directing the incoming nucleophile. Computational models would likely show that the nucleophile preferentially attacks from the less sterically hindered face of the molecule, leading to a predictable stereochemical outcome.

The table below outlines hypothetical reactions involving this compound and the expected stereochemical insights that could be derived from computational studies.

| Reaction Type | Reactants | Predicted Stereochemical Outcome | Basis for Prediction from Computational Insights |

|---|---|---|---|

| Nucleophilic Substitution at α-Carbon | This compound + Nu⁻ | Inversion of configuration (if chiral) or diastereoselectivity (if prochiral) | Calculation of transition state energies for attack from different faces, considering steric hindrance from the phenylsulfonyl group. |

| Michael Addition of the Thiol | This compound + α,β-unsaturated carbonyl | Formation of a new stereocenter with predictable diastereoselectivity | Analysis of the transition state geometries for the addition of the thiol to the prochiral faces of the Michael acceptor. |

Synthesis and Reactivity of Derivatives and Analogues of 2 Phenylsulfonyl Ethanethiol

Modifications of the Aryl Sulfonyl Moiety

The electronic properties and steric profile of the aryl sulfonyl group are pivotal in modulating the reactivity of the entire molecule. Modifications to this part of the structure can fine-tune its properties for various applications.

Substituted Phenyl Rings and Polycyclic Aryl Sulfonyl Analogues

The introduction of substituents onto the phenyl ring of the phenylsulfonyl group is a primary strategy for altering the compound's electronic nature. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase electron density on the sulfonyl group, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease it. These changes influence the acidity of the thiol proton and the reactivity of the sulfur atom in nucleophilic attacks.

The synthesis of these derivatives typically starts from the corresponding substituted benzenesulfonyl chloride, which is then reacted to build the ethanethiol (B150549) side chain. While direct synthetic routes for various substituted 2-(phenylsulfonyl)ethanethiols are not extensively documented in single sources, the synthesis of related structures, such as 4-substituted phenylsulfonyl piperazines and 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazoles, demonstrates the feasibility of incorporating a wide range of functional groups onto the phenyl ring. researchgate.netnih.gov

Analogues featuring polycyclic aryl systems, such as naphthylsulfonyl groups, are also conceivable. The synthesis of these compounds would likely begin with the corresponding polycyclic aryl sulfonyl chloride, for instance, naphthalene-2-sulfonyl chloride. The preparation of the requisite starting materials, such as naphthalenethiol, can be achieved via processes like the vapor-phase reaction of naphthol with hydrogen sulfide (B99878). google.comnist.gov These polycyclic systems introduce increased steric bulk and expanded π-systems, which can influence intermolecular interactions and reactivity.

| Substituent (X) | Name of Moiety | Electronic Effect | Anticipated Impact on Reactivity |

|---|---|---|---|

| -H | Phenylsulfonyl | Neutral (Reference) | Baseline reactivity |

| -CH₃ (para) | p-Tolylsulfonyl (Tosyl) | Electron-Donating (Inductive/Hyperconjugation) | Slightly decreased electrophilicity of the sulfonyl sulfur |

| -OCH₃ (para) | p-Methoxyphenylsulfonyl | Electron-Donating (Mesomeric) | Decreased electrophilicity of the sulfonyl sulfur |

| -Cl (para) | p-Chlorophenylsulfonyl | Electron-Withdrawing (Inductive) | Increased electrophilicity of the sulfonyl sulfur |

| -NO₂ (para) | p-Nitrophenylsulfonyl | Strongly Electron-Withdrawing (Mesomeric/Inductive) | Significantly increased electrophilicity of the sulfonyl sulfur |

Heteroaromatic Sulfonyl Derivatives

Replacing the phenyl ring with a heteroaromatic system introduces atoms like nitrogen, oxygen, or sulfur into the aromatic ring, significantly altering the electronic distribution and chemical properties. Heteroaryl sulfones, particularly those with nitrogen-containing rings like pyrimidine (B1678525) or benzothiazole (B30560), have been identified as highly reactive and selective reagents for thiol arylation. nih.govnih.gov

These compounds function as potent electrophiles in SNAr (Nucleophilic Aromatic Substitution) reactions with thiols. The reactivity is exceptionally tunable; for example, in a study of 2-sulfonylpyrimidines, substitutions on the pyrimidine ring were shown to modulate the reaction rate with glutathione (B108866) over nine orders of magnitude. nih.gov Electron-withdrawing groups on the heteroaromatic ring drastically increase the rate of reaction, while electron-donating groups can effectively shut down reactivity. nih.gov This high degree of tunability makes heteroaromatic sulfonyl derivatives valuable as chemical probes and bioconjugation reagents. For instance, methylsulfonyl benzothiazole (MSBT) and methylsulfonyl-3-nitropyridine have been developed as selective reagents for blocking protein thiols. nih.govnih.gov

| Heteroaromatic Sulfone | Abbreviation | Relative Reactivity with Thiols | Key Feature |

|---|---|---|---|

| 2-Methylsulfonylbenzothiazole | MSBT | High | Used as a blocking reagent for protein persulfides. nih.gov |

| 2-(Methylsulfonyl)pyrimidine (unsubstituted) | - | Moderate | Serves as a baseline for reactivity studies. nih.gov |

| 5-Nitro-2-(methylsulfonyl)pyrimidine | - | Extremely High | The -NO₂ group increases reactivity by ~6 orders of magnitude. nih.gov |

| 5-Amino-2-(methylsulfonyl)pyrimidine | - | Very Low / Non-reactive | The -NH₂ group deactivates the ring towards nucleophilic attack. nih.gov |

Structural Variations of the Ethanethiol Chain

Modifications to the two-carbon linker between the sulfonyl group and the thiol offer another avenue for creating structural diversity. Changes in chain length, branching, and saturation can affect the molecule's conformation, flexibility, and the accessibility of the thiol group.

Homologous and Branched Alkane Thiol Derivatives

Altering the length of the alkane chain creates homologous series of (phenylsulfonyl)alkanethiols. For example, 3-(phenylsulfonyl)propanethiol represents a longer homologue. The synthesis of such compounds can be approached by starting with precursors like 3-(phenylsulfonyl)propionic acid or 3-(phenylsulfonyl)-1-propanol, which have documented syntheses. chemicalbook.comchemicalbook.com The alcohol can be converted to a thiol via a tosylate or halide intermediate followed by substitution with a thiolating agent, while the carboxylic acid can be reduced to the alcohol.

Branched analogues, such as 1-methyl-2-(phenylsulfonyl)ethanethiol, would introduce steric hindrance around the thiol group, potentially altering its reactivity and susceptibility to oxidation. A plausible synthetic route to such structures could involve the Michael addition of a substituted thiol to an appropriate α,β-unsaturated sulfone.

| Compound Name | Structure | Modification Type |

|---|---|---|

| (Phenylsulfonyl)methanethiol | C₆H₅SO₂CH₂SH | Lower Homologue (n=1) |

| 2-(Phenylsulfonyl)ethanethiol | C₆H₅SO₂CH₂CH₂SH | Parent Structure (n=2) |

| 3-(Phenylsulfonyl)propanethiol | C₆H₅SO₂CH₂CH₂CH₂SH | Higher Homologue (n=3) chemicalbook.comchemicalbook.com |

| 1-(Phenylsulfonyl)propane-2-thiol | C₆H₅SO₂CH₂CH(SH)CH₃ | Branched Analogue |

Unsaturated Thiol Analogues

Introducing unsaturation, such as a double bond (ethene) or triple bond (ethyne) into the linker chain, would create a more rigid structure and introduce new reactive sites. For example, an analogue like 2-(phenylsulfonyl)ethenethiol would contain a vinyl sulfide moiety conjugated with a sulfone. The reactivity of such a system would be complex, with the potential for Michael additions at the double bond. The reactivity of α,β-unsaturated carbonyl compounds (chalcones) with thiols, which involves reversible Michael addition, provides a useful comparison for the potential behavior of these unsaturated analogues. mdpi.com

Advanced Functionalization of the Core Structure

Beyond simple modifications of the core structure, advanced functionalization strategies can be employed to introduce diverse chemical moieties or to build more complex molecular architectures. These methods often leverage the inherent reactivity of the thiol or sulfonyl groups.

A powerful technique is the use of solid-phase synthesis to create libraries of functionalized alkanethiols. kiesslinglab.comnih.govnih.gov In this approach, a long-chain amino-thiol is anchored to a resin and serves as a scaffold. Various functional groups, such as peptides, biotin (B1667282) for protein binding, or other reactive handles, can then be iteratively added to the amino terminus. nih.gov Cleavage from the resin yields a diverse set of terminally functionalized thiols, which are useful for applications like the formation of self-assembled monolayers (SAMs) on gold surfaces. kiesslinglab.comyork.ac.uk

The sulfonyl group itself can be a point of functionalization. A late-stage functionalization strategy has been described where pharmaceutically relevant sulfonamides are converted into sulfonyl radical intermediates. acs.org These radicals can then participate in reactions such as hydrosulfonylation of alkenes, allowing for the formation of new carbon-carbon bonds and the synthesis of complex sulfones. acs.org

Finally, the thiol group is a hub for a variety of chemical transformations. It can be readily oxidized to sulfonyl chlorides, which can then be converted to sulfonamides by reaction with amines. organic-chemistry.org Other direct modifications include S-azidomethylation, which provides a route to compounds bearing a reactive azido (B1232118) group. acs.org These transformations highlight the utility of the thiol as a handle for introducing further chemical and functional diversity.

Introduction of Additional Stereogenic Centers

The synthesis of derivatives of this compound bearing additional stereogenic centers is a crucial endeavor for applications in asymmetric synthesis and medicinal chemistry. The strategic introduction of chirality can be achieved through several methodologies, primarily focusing on the carbon backbone or the sulfur atom of the thiol group.

One prominent strategy involves the asymmetric reduction of a corresponding β-keto sulfone. This approach allows for the creation of a chiral hydroxyl group at the β-position relative to the sulfonyl group. For instance, the iridium-catalyzed asymmetric hydrogenation of prochiral β-keto sulfones has been shown to be a highly efficient method for producing chiral β-hydroxy sulfones with excellent enantioselectivity. researchgate.net This method, while not directly demonstrated on a derivative of this compound, provides a strong precedent for the synthesis of chiral β-hydroxy-2-(phenylsulfonyl)ethanethiol derivatives. The general scheme for this transformation is presented below:

| Reactant | Catalyst | Product | Enantiomeric Excess (ee) |

| Prochiral β-keto sulfone | Ir/f-Amphol | Chiral β-hydroxy sulfone | 86% to >99% |

Another powerful technique for introducing a stereogenic center is through the enantioselective conjugate addition of the thiol to a prochiral α,β-unsaturated carbonyl compound. This sulfa-Michael addition can be catalyzed by bifunctional organocatalysts, such as those derived from cinchona alkaloids. nih.gov These catalysts activate both the thiol nucleophile and the Michael acceptor, facilitating a highly stereocontrolled carbon-sulfur bond formation. This would result in a derivative of this compound with a newly formed stereocenter at the β-position to the carbonyl group.

Furthermore, stereogenic centers can be introduced by employing chiral starting materials or chiral auxiliaries. For example, the reaction of a chiral epoxide with the thiolate of this compound would lead to the formation of a chiral β-hydroxy sulfide derivative. The stereochemistry of the resulting alcohol would be controlled by the stereochemistry of the starting epoxide.

Multi-functionalized Derivatives with Enhanced Reactivity or Selectivity

The development of multi-functionalized derivatives of this compound is driven by the need for compounds with tailored reactivity and selectivity for specific applications, such as bioconjugation or materials science. These derivatives often incorporate additional functional groups that can participate in subsequent reactions or influence the electronic properties of the molecule.

A significant class of multi-functionalized derivatives are β-hydroxy sulfones, which can be synthesized through the hydroxysulfonylation of alkenes. nih.govorganic-chemistry.org This reaction introduces both a hydroxyl group and a sulfonyl group across a double bond. Visible-light photoredox catalysis has emerged as a mild and efficient method for this transformation, utilizing sulfonyl chlorides and styrenes in the presence of water. organic-chemistry.org This approach could be adapted to synthesize β-hydroxy derivatives of 2-(phenylsulfonyl)ethyl sulfides, thereby introducing a versatile hydroxyl group for further functionalization.

| Alkene | Sulfonyl Source | Catalyst | Product |

| Styrenes | Sulfonyl Chlorides | fac-[Ir(ppy)₃] | β-Hydroxysulfones |

Multi-component reactions (MCRs) offer an efficient pathway to complex, multi-functionalized molecules in a single synthetic operation. nih.govnih.gov While specific MCRs involving this compound are not extensively documented, the principles of MCRs can be applied to generate novel derivatives. For instance, a Passerini or Ugi reaction could potentially incorporate the thiol or a derivative thereof, along with other components, to rapidly build molecular complexity and introduce diverse functional groups. nih.gov

The reactivity of the thiol group itself can be harnessed to create derivatives with enhanced properties. For example, the thiol can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic nature and steric bulk of the molecule, thereby influencing its reactivity and selectivity in subsequent transformations.

The following table summarizes the key functional groups that can be introduced to create multi-functionalized derivatives and the potential synthetic methods.

| Functional Group Introduced | Synthetic Method | Potential Enhancement |

| Hydroxyl (-OH) | Hydroxysulfonylation of alkenes | Increased polarity, site for further functionalization |

| Amine (-NH₂) | Multi-component reactions (e.g., Ugi) | Introduction of basicity, nucleophilicity |

| Carboxyl (-COOH) | Multi-component reactions (e.g., Passerini) | Introduction of acidity, site for amide coupling |

| Azide (-N₃) | Sulfonyl-azidation of acrylamides | Precursor for "click" chemistry |

By employing these and other synthetic strategies, a diverse range of derivatives and analogues of this compound can be accessed, each with unique stereochemical features and functionalities designed for specific applications.

Emerging Methodologies and Future Research Directions for 2 Phenylsulfonyl Ethanethiol

Chemoenzymatic and Biocatalytic Transformations

The integration of enzymatic processes with traditional chemical synthesis offers a powerful approach to creating complex molecules with high selectivity and under mild conditions.

Enzymes play a crucial role in mediating a wide array of biological reactions involving sulfur-containing compounds. In biological systems, the amino acid cysteine, which contains a thiol group, is fundamental for protein structure through the formation of disulfide bonds. metwarebio.com The interconversion between thiols and disulfides is a key oxidation-reduction process often mediated by enzymes like glutathione (B108866) reductase, which maintains a high intracellular concentration of the thiol-containing peptide glutathione to keep proteins in their reduced state. libretexts.org

While direct enzymatic transformations involving 2-(Phenylsulfonyl)ethanethiol are not extensively documented, the reactivity of its thiol group is analogous to that of biological thiols. Enzymes capable of generating thiyl radicals are of particular interest. For instance, horseradish peroxidase (HRP) has been shown to generate thiyl radicals, which can initiate polymerization reactions like thiol-norbornene hydrogelation. nih.gov This suggests a potential pathway for the enzymatic activation of this compound for subsequent reactions.

Furthermore, radical S-adenosyl-L-methionine (SAM) enzymes are known to catalyze the formation of carbon-sulfur bonds by inserting sulfur at unreactive carbon atoms, a process crucial for the biosynthesis of cofactors like biotin (B1667282) and lipoic acid. nih.gov These enzymes utilize an iron-sulfur cluster to generate a highly reactive radical, facilitating reactions that are challenging to achieve with conventional chemistry. nih.gov Research into repurposing or engineering such enzymes could open avenues for novel transformations of sulfonyl thiols.

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a reactor, is emerging as a superior alternative to traditional batch processing. mdpi.com This technology, particularly when implemented in microreactors, offers significant advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and simplified scalability. nih.govresearchgate.netchemicalindustryjournal.co.uk These benefits are highly relevant for reactions involving this compound.

The synthesis of thiols, for example, can be hazardous in batch processes but is more controllable in a flow system. nih.gov Flow chemistry enables strict control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and reduced byproduct formation. mdpi.comnih.gov Key applications that could be adapted for this compound include hydrogenation, oxidation, and halogenation, all of which are well-established in continuous flow setups. chemicalindustryjournal.co.uk For instance, the synthesis of thiol-functionalized gold nanoparticles has been successfully demonstrated using continuous flow microfluidic reactors. researchgate.net The "thiol-ene" click reaction, a highly efficient method for C-S bond formation, has been utilized to create monolithic enzyme microreactors, demonstrating the synergy between flow chemistry and biocatalysis. nih.gov

| Parameter | Batch Processing | Continuous Flow/Microreactor | Relevance to this compound |

|---|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio nih.gov | Enables precise temperature control for exothermic reactions like oxidation of the thiol group. |

| Mass Transfer | Often inefficient, requires vigorous stirring | Highly efficient due to short diffusion distances mdpi.com | Improves reaction rates and selectivity in multiphasic reactions. |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes and better control chemicalindustryjournal.co.uk | Safer handling of reactive intermediates and exothermic processes. |

| Scalability | Challenging, often requires re-optimization | Straightforward by operating the reactor for longer periods ("scaling out") nih.gov | Facilitates transition from laboratory-scale synthesis to larger-scale production. |

Photo- and Electrochemical Activation Strategies

Utilizing light or electricity to drive chemical reactions provides green and efficient pathways for activating stable molecules.

Photochemical Activation: Visible-light photoredox catalysis has become a powerful tool for organic synthesis, enabling the formation of reactive intermediates under mild conditions. mdpi.com This strategy is particularly effective for generating thiyl radicals from thiols. scispace.com In a typical process, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and becomes excited. This excited catalyst can then oxidize a thiol to a thiyl radical, which can participate in a variety of reactions, most notably the anti-Markovnikov hydrothiolation of alkenes and alkynes (thiol-ene/yne reactions). mdpi.comorganic-chemistry.org This method is characterized by its high efficiency, excellent yields, and broad functional group tolerance. organic-chemistry.org Such a strategy could be readily applied to this compound to facilitate its addition across double or triple bonds, creating more complex molecular architectures.

Electrochemical Activation: Electrochemistry offers an alternative, oxidant-free method for activating sulfonyl compounds and thiols. researchgate.net By using an electric current instead of chemical redox agents, electrosynthesis represents a sustainable approach to generating radical species. researchgate.net Cathodic reduction or anodic oxidation of sulfonyl compounds like sulfonyl hydrazides and sulfinic acids can generate sulfonyl radicals. researchgate.netresearchgate.net These radicals can then engage in various transformations, including additions to alkenes and alkynes, cyclizations, and rearrangements. acs.orgnih.gov For example, the electrochemical synthesis of vinyl sulfones from alkenes and sulfonyl hydrazides has been successfully demonstrated, even in water. nih.gov Similarly, the electrochemical oxidative coupling of thiols and sodium sulfinates can produce thiosulfonates. researchgate.net These electrochemical methods could be harnessed to selectively activate either the sulfonyl or the thiol moiety of this compound, enabling controlled and diverse functionalization.

Development of Novel Catalytic Systems for this compound Reactions

The development of new catalysts is crucial for discovering novel reactivity and improving the efficiency of existing transformations. For reactions involving this compound, several classes of catalysts are relevant.

Catalysts for Thiol Synthesis: The synthesis of thiols often involves the reduction of sulfonyl chlorides. While traditional methods use stoichiometric reducing agents, catalytic approaches offer a greener alternative. Palladium on carbon (Pd/C) has been shown to effectively catalyze the hydrogenation of aryl sulfonyl chlorides to the corresponding thiols. taylorfrancis.comgoogle.com The development of more robust and active catalysts for this transformation is an ongoing area of research.